4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine
Description
Properties
IUPAC Name |
4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9/h4,6,9,11H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGVFXOWMFOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
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Thiol Activation : The mercapto group in 4-methyl-2-mercaptopyrimidine is activated using a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C.
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Alkylation : The activated thiol reacts with (pyrrolidin-2-yl)methyl bromide in the presence of a catalytic amount of potassium iodide (KI) at 60–70°C for 6–8 hours.
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Workup : The crude product is extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate.
Key Data Table: Conventional Synthesis Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) |
| Catalyst | Potassium Iodide (KI) |
| Yield | 68–72% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction kinetics, reducing synthesis time from hours to minutes. This method is particularly effective for constructing the pyrimidine ring and introducing the sulfanyl group.
Procedure
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Condensation Reaction : A mixture of 4-methylpyrimidin-2-amine and pyrrolidin-2-ylmethanethiol is irradiated in 2-methoxyethanol at 140°C for 20–45 minutes under microwave conditions.
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Purification : The reaction mixture is concentrated under reduced pressure and purified via flash chromatography (ethyl acetate/hexane, 3:7).
Key Data Table: Microwave Synthesis Optimization
| Parameter | Value |
|---|---|
| Microwave Temperature | 140°C |
| Irradiation Time | 20–45 minutes |
| Solvent | 2-Methoxyethanol |
| Purification | Flash Chromatography |
| Yield | 78–82% |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance efficiency and reproducibility. This method minimizes side reactions and improves heat transfer compared to batch processes.
Process Overview
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Reactor Setup : Two reagent streams—4-methyl-2-mercaptopyrimidine in THF and (pyrrolidin-2-yl)methyl bromide in THF—are mixed in a T-junction and pumped through a heated reactor coil.
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Residence Time : 10–15 minutes at 70°C.
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In-line Quenching : The effluent is quenched with aqueous sodium bicarbonate and directed to a liquid-liquid separator.
Key Data Table: Continuous Flow Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Reactor Temperature | 70°C |
| Residence Time | 10–15 minutes |
| Annual Production | 500–600 kg |
| Purity | >98% |
Purification and Characterization
Purification Techniques
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.60–1.85 (m, 4H, pyrrolidine CH₂), 2.30 (s, 3H, CH₃), 3.15–3.40 (m, 2H, SCH₂), 3.60–3.75 (m, 1H, pyrrolidine CH), 6.45 (s, 1H, pyrimidine H).
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HR-MS (ESI+) : m/z [M + H]⁺ calcd. for C₁₀H₁₅N₃S: 209.0984; found: 209.0989.
Key Data Table: Characterization Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.30 (CH₃), 6.45 (pyrimidine) |
| HR-MS | 209.0989 [M + H]⁺ |
| Melting Point | 112–114°C |
Comparative Analysis of Methods
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Conventional | 68–72% | 6–8 hours | Moderate |
| Microwave-Assisted | 78–82% | 20–45 min | Lab-scale |
| Continuous Flow | >95% | 10–15 min | Industrial |
The continuous flow method offers superior scalability and yield, making it ideal for pharmaceutical manufacturing. Microwave synthesis is preferred for rapid small-scale batches, while conventional methods remain useful for exploratory chemistry .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and reduction processes, which are essential for developing new compounds.
Biological Research
The compound has been studied for its potential biological activities. It may act as a precursor for drug development due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that derivatives of pyrimidine compounds often exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
Medicinal Applications
This compound is being investigated for its role as an intermediate in pharmaceutical synthesis. Its interactions with biological systems suggest potential applications in developing drugs targeting inflammatory diseases, pain management, and possibly cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrimidine derivatives in various biological assays:
Mechanism of Action
The mechanism by which 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine derivatives with sulfanyl substituents exhibit varied biological activities depending on the substituent’s electronic and steric properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
Biological Activity
4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine is a compound of increasing interest in biological research due to its potential therapeutic applications. Its unique chemical structure, characterized by a pyrimidine ring and a pyrrolidine moiety, suggests various biological activities, particularly in drug development. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core, which is known for its presence in nucleic acids and various biologically active molecules. The addition of a pyrrolidine group enhances its pharmacological profile, potentially affecting its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Such interactions can lead to various biological responses, including modulation of signaling pathways that are crucial for cellular function.
Antitumor Activity
Research has indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have demonstrated potency against cancer cell lines by inhibiting key proteins involved in cell cycle regulation. A study highlighted that certain pyrimidine derivatives effectively suppressed CDK2 and CDK9, leading to G2/M cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Pyrimidines are also recognized for their antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its efficacy against various pathogens. Similar compounds have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can significantly influence antimicrobial potency.
CNS Activity
The pyrrolidine moiety is known for its neuroactive properties. Compounds containing this structural feature have been studied for their potential in treating central nervous system disorders. They may act as modulators of neurotransmitter systems, contributing to their therapeutic effects .
Research Findings and Case Studies
Q & A
Q. How can researchers optimize the synthesis yield of 4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]pyrimidine?
Methodological Answer: Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) guided by Design of Experiments (DOE) principles. For example:
- Use fractional factorial designs to identify critical parameters affecting yield .
- Apply response surface methodology to refine optimal conditions (e.g., solvent ratio, reaction time) .
- Monitor purity via HPLC or LC-MS, referencing protocols for pyrimidine derivatives in (e.g., NaOH-mediated coupling in dichloromethane) .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for sulfanyl-pyrimidine analogs in .
- NMR spectroscopy : Use , , and 2D techniques (e.g., COSY, HSQC) to assign pyrrolidine and pyrimidine protons. Compare with PubChem data for analogous structures () .
- Mass spectrometry : Validate molecular weight via high-resolution MS (HRMS), ensuring fragmentation patterns align with sulfanyl-pyrimidine scaffolds .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Waste management : Segregate hazardous byproducts (e.g., sulfur-containing intermediates) and use certified waste disposal services, per guidelines in and .
- PPE requirements : Wear nitrile gloves, goggles, and fume hoods when handling volatile solvents or reactive intermediates (refer to for lab safety regulations) .
- Emergency response : Pre-treat spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive reagents .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Methodological Answer:
- Reaction path searching : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in sulfanyl-group substitutions, as outlined in .
- Machine learning (ML) : Train models on PubChem datasets () to predict reaction outcomes or biological activity .
- Feedback loops : Integrate experimental data (e.g., kinetic profiles) into computational workflows to refine activation energy estimates .
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent incubation times) to isolate compound-specific effects .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pyrrolidine vs. piperidine rings) using docking simulations or mutagenesis assays .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s ) to quantify variability across studies, referencing ’s DOE frameworks .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., , ) for protein-ligand interactions .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM/X-ray co-crystallization : Resolve binding poses in enzyme active sites, leveraging techniques from .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Membrane separation : Use nanofiltration or reverse osmosis to purify intermediates, referencing ’s subclass RDF2050104 .
- DoE for scale-up : Optimize mixing rates and heat transfer using dimensionless numbers (e.g., Reynolds, Prandtl) .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Cross-validation : Compare data across multiple instruments/labs and reference computational NMR predictors (e.g., ACD/Labs) .
- Solvent effects : Re-run experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess environmental influences .
- Dynamic proton exchange : Investigate pH-dependent shifts using buffer systems (e.g., phosphate, acetate) .
Q. What methodologies are recommended for elucidating degradation pathways under storage?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradants via LC-MS/MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 25°C) .
- Stabilizer screening : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
